

# Spectroscopic Profile of N-ethyl-N-methylpropan-2-amine: A Technical Guide

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Compound of Interest		
Compound Name:	N-ethyl-N-methylpropan-2-amine	
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This technical guide provides an in-depth analysis of the spectroscopic data for **N-ethyl-N-methylpropan-2-amine** (CAS No. 39198-07-7), a tertiary amine of interest in various chemical and pharmaceutical research domains. This document presents its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for its spectroscopic analysis.

# **Molecular Structure and Spectroscopic Overview**

**N-ethyl-N-methylpropan-2-amine**, with the molecular formula C6H15N, possesses a tertiary amine functional group. Its structure consists of an isopropyl group, an ethyl group, and a methyl group attached to a central nitrogen atom. This asymmetrical arrangement gives rise to a unique spectroscopic fingerprint, which is detailed below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections present the <sup>1</sup>H and <sup>13</sup>C NMR data for **N-ethyl-N-methylpropan-2-amine**.

## <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **N-ethyl-N-methylpropan-2-amine** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts ( $\delta$ ) are



reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
-CH(CH <sub>3</sub> ) <sub>2</sub>	~2.7 - 2.9	Septet	1H
-N-CH₂-CH₃	~2.3 - 2.5	Quartet	2H
-N-CH₃	~2.1 - 2.2	Singlet	3H
-CH <sub>2</sub> -CH <sub>3</sub>	~0.9 - 1.1	Triplet	3H
-CH(CH <sub>3</sub> ) <sub>2</sub>	~0.9 - 1.0	Doublet	6Н

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Assignment	Chemical Shift (δ) ppm	
-CH(CH <sub>3</sub> ) <sub>2</sub>	~50 - 55	
-N-CH <sub>2</sub> -CH <sub>3</sub>	~45 - 50	
-N-CH₃	~35 - 40	
-CH( CH <sub>3</sub> ) <sub>2</sub>	~18 - 22	
-CH <sub>2</sub> -CH <sub>3</sub>	~12 - 16	

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

# Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **N-ethyl-N-methylpropan-2-**



**amine** is characterized by the absence of N-H stretching vibrations, a key feature of tertiary amines.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
2960 - 2975	C-H stretch (alkane)	Strong
2850 - 2870	C-H stretch (alkane)	Strong
1450 - 1470	C-H bend (alkane)	Medium
1365 - 1385	C-H bend (alkane, isopropyl gem-dimethyl)	Medium-Strong
1150 - 1250	C-N stretch (tertiary amine)	Medium-Weak

# **Experimental Protocols**

The following are generalized protocols for the acquisition of NMR and IR spectra of aliphatic amines like **N-ethyl-N-methylpropan-2-amine**.

## **NMR Spectroscopy Protocol**

#### 4.1.1. Sample Preparation:

- Approximately 5-20 mg of the amine sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration of the chemical shift scale to 0.00 ppm.

#### 4.1.2. Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.
- The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.



- For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters
  include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 24 seconds. Typically, 8-16 scans are sufficient.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.

## **FT-IR Spectroscopy Protocol**

#### 4.2.1. Sample Preparation (Neat Liquid):

- A single drop of the neat liquid amine is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates are gently pressed together to form a thin liquid film.

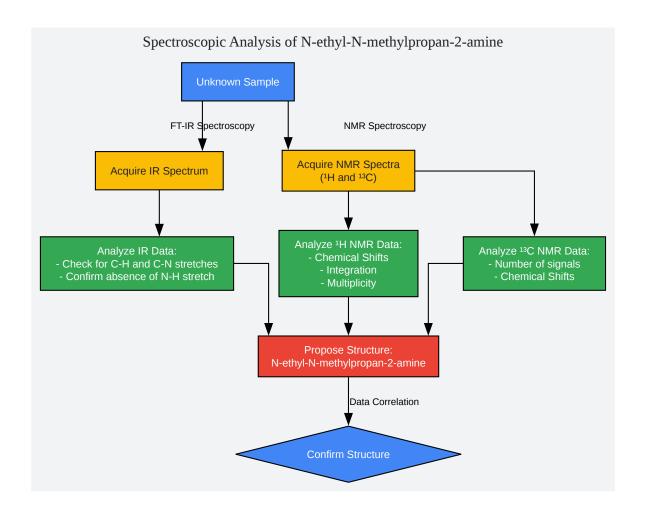
#### 4.2.2. Data Acquisition:

- A background spectrum of the empty spectrometer is recorded to subtract the contributions
  of atmospheric water and carbon dioxide.
- The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

# **Spectroscopic Analysis Workflow**

The logical workflow for the spectroscopic analysis of an unknown sample suspected to be **N-ethyl-N-methylpropan-2-amine** is outlined below. This process integrates the information from both NMR and IR spectroscopy to confirm the structure.





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Caption: Logical workflow for the spectroscopic identification of **N-ethyl-N-methylpropan-2-amine**.

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